2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione
Overview
Description
The compound is a derivative of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane . This compound is a solid at room temperature .
Synthesis Analysis
Reactive polyimide (PI) containing phenolic hydroxyl groups was prepared by the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .Molecular Structure Analysis
The molecular formula of the related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is C15H12F6N2O2 .Chemical Reactions Analysis
The synthesis of the related compound involves the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .Physical And Chemical Properties Analysis
The related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has a molecular weight of 366.26 g/mol .Scientific Research Applications
Pharmacological Potential
A study by Li et al. (2009) explored the structure-activity relationship (SAR) of analogs of thiazolidine-2,4-dione, identifying them as potential substrate-specific ERK1/2 inhibitors. This research suggests the compound's relevance in developing new ERK1/2 substrate-specific inhibitors, potentially valuable in cancer treatment and other diseases involving these pathways (Li et al., 2009).
Antidiabetic Properties
Thiazolidine-2,4-dione derivatives have been evaluated as aldose reductase inhibitors, which are critical in managing diabetic complications. Sohda et al. (1982) demonstrated that certain thiazolidine-2,4-dione derivatives exhibit pronounced activity in inhibiting aldose reductase, a key enzyme in the polyol pathway associated with diabetic complications (Sohda et al., 1982).
Antimicrobial Activity
Research by Jat et al. (2006) on pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, which include thiazolidine-2,4-dione, revealed significant antimicrobial activities against various bacterial strains, indicating its potential in developing new antibacterial agents (Jat et al., 2006).
Anticancer Research
A study by Asati & Bharti (2018) evaluated novel thiazolidine-2,4-dione derivatives for their anti-cancer activity. They discovered that certain derivatives exhibited significant cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Asati & Bharti, 2018).
Antioxidant Properties
The work by Jeong et al. (2004) highlights the antioxidant properties of multi-substituted benzylidenethiazolidine-2,4-diones. These compounds were found to significantly inhibit LDL oxidation, suggesting their utility in managing oxidative stress-related diseases (Jeong et al., 2004).
Synthesis and Structural Analysis
Research focused on the synthesis and structural analysis of thiazolidine-2,4-dione derivatives, such as the study by Aydin et al. (2013), contributes to a deeper understanding of the compound's chemical properties and potential modifications for therapeutic uses (Aydin et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBNTMYSUYJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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